(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone
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Overview
Description
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H22N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of 4-methylpiperidine with piperidin-2-one in the presence of a reducing agent such as phenylsilane. The reaction is catalyzed by an iron complex, which promotes the formation and reduction of the imine intermediate, leading to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in bulk for use in pharmaceutical research and development .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: Contains a chlorobenzene ring and exhibits similar biological activities.
(4-Methylpiperidin-1-yl)-p-tolyl-methanone: Another piperidine derivative with comparable chemical properties.
Uniqueness
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone |
InChI |
InChI=1S/C12H22N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
ZDXLYSKUSYNTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
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